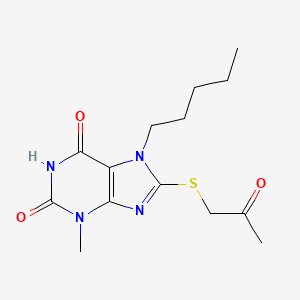
3-Methyl-8-(2-oxopropylsulfanyl)-7-pentylpurine-2,6-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Methyl-8-(2-oxopropylsulfanyl)-7-pentylpurine-2,6-dione, also known as Methyl-PPMP, is a purine derivative that has been studied for its potential therapeutic applications. It is a potent inhibitor of the enzyme glucosylceramide synthase, which is involved in the synthesis of glycosphingolipids. Glycosphingolipids play a role in various cellular processes, including cell signaling and cell adhesion. Inhibition of glucosylceramide synthase by Methyl-PPMP has been shown to have various biochemical and physiological effects, which will be discussed in
Mechanism of Action
3-Methyl-8-(2-oxopropylsulfanyl)-7-pentylpurine-2,6-dione inhibits the enzyme glucosylceramide synthase, which is responsible for the synthesis of glycosphingolipids. Glycosphingolipids play a role in various cellular processes, including cell signaling and cell adhesion. Inhibition of glucosylceramide synthase by 3-Methyl-8-(2-oxopropylsulfanyl)-7-pentylpurine-2,6-dione leads to a reduction in the synthesis of glycosphingolipids, which can have various biochemical and physiological effects.
Biochemical and Physiological Effects:
3-Methyl-8-(2-oxopropylsulfanyl)-7-pentylpurine-2,6-dione has been shown to have various biochemical and physiological effects, including the induction of apoptosis in cancer cells, reduction of tumor growth, and anti-inflammatory effects. Additionally, 3-Methyl-8-(2-oxopropylsulfanyl)-7-pentylpurine-2,6-dione has been shown to reduce the accumulation of glycosphingolipids in cells, which can be beneficial in lysosomal storage disorders.
Advantages and Limitations for Lab Experiments
3-Methyl-8-(2-oxopropylsulfanyl)-7-pentylpurine-2,6-dione has several advantages for lab experiments, including its potency as an inhibitor of glucosylceramide synthase and its ability to induce apoptosis in cancer cells. However, 3-Methyl-8-(2-oxopropylsulfanyl)-7-pentylpurine-2,6-dione has some limitations, including its potential toxicity and the need for further studies to determine its safety and efficacy in humans.
Future Directions
There are several future directions for research on 3-Methyl-8-(2-oxopropylsulfanyl)-7-pentylpurine-2,6-dione, including its potential therapeutic applications in various diseases, such as cancer and lysosomal storage disorders. Additionally, further studies are needed to determine the safety and efficacy of 3-Methyl-8-(2-oxopropylsulfanyl)-7-pentylpurine-2,6-dione in humans and to develop more potent and selective inhibitors of glucosylceramide synthase.
Synthesis Methods
3-Methyl-8-(2-oxopropylsulfanyl)-7-pentylpurine-2,6-dione can be synthesized by a multistep process involving the reaction of 2,6-dioxopurine with various reagents. One method involves the reaction of 2,6-dioxopurine with pentylmagnesium bromide to obtain 7-pentyl-2,6-dioxopurine. This compound is then reacted with thionyl chloride and propionic anhydride to obtain 8-(2-oxopropylsulfanyl)-7-pentylpurine-2,6-dione. Finally, the methyl group is introduced by reacting the compound with methyl iodide in the presence of potassium carbonate.
Scientific Research Applications
3-Methyl-8-(2-oxopropylsulfanyl)-7-pentylpurine-2,6-dione has been studied for its potential therapeutic applications in various diseases, including cancer, inflammation, and lysosomal storage disorders. Inhibition of glucosylceramide synthase by 3-Methyl-8-(2-oxopropylsulfanyl)-7-pentylpurine-2,6-dione has been shown to induce apoptosis in cancer cells and reduce tumor growth in animal models. Additionally, 3-Methyl-8-(2-oxopropylsulfanyl)-7-pentylpurine-2,6-dione has been shown to have anti-inflammatory effects by reducing the production of pro-inflammatory cytokines. In lysosomal storage disorders, 3-Methyl-8-(2-oxopropylsulfanyl)-7-pentylpurine-2,6-dione has been shown to reduce the accumulation of glycosphingolipids in cells.
properties
IUPAC Name |
3-methyl-8-(2-oxopropylsulfanyl)-7-pentylpurine-2,6-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20N4O3S/c1-4-5-6-7-18-10-11(15-14(18)22-8-9(2)19)17(3)13(21)16-12(10)20/h4-8H2,1-3H3,(H,16,20,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QIGZNVYGVUYTBH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCN1C2=C(N=C1SCC(=O)C)N(C(=O)NC2=O)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20N4O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
324.40 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Methyl-8-(2-oxopropylthio)-7-pentyl-1,3,7-trihydropurine-2,6-dione | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-((4-((5-fluoro-2-methoxyphenyl)sulfonyl)piperazin-1-yl)methyl)-1H-benzo[d]imidazole oxalate](/img/structure/B2783024.png)
![N-[4-(4-fluorophenyl)-1,3-thiazol-2-yl]-2,3-dihydro-1,4-benzodioxine-2-carboxamide](/img/structure/B2783025.png)



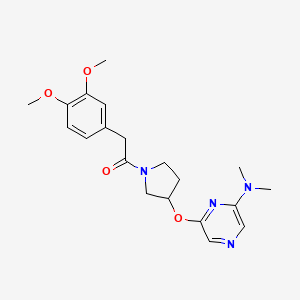
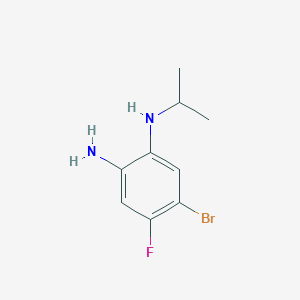

![(2-(4-chlorophenyl)-4-((3-methoxybenzyl)thio)-9-methyl-5H-pyrido[4',3':5,6]pyrano[2,3-d]pyrimidin-6-yl)methanol](/img/structure/B2783037.png)
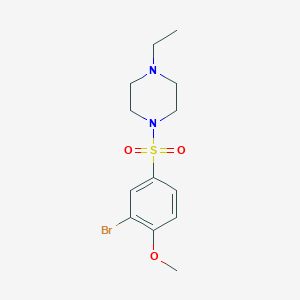

![N-(2-chlorobenzyl)-2-(8-morpholino-3-oxo-[1,2,4]triazolo[4,3-a]pyrazin-2(3H)-yl)acetamide](/img/structure/B2783040.png)
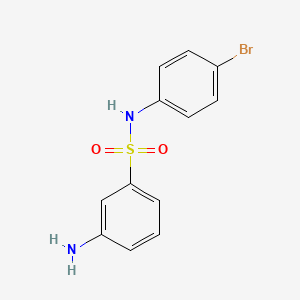
![6-(2-Methoxy-5-methylphenyl)benzo[d][2]benzazepine-5,7-dione](/img/structure/B2783045.png)